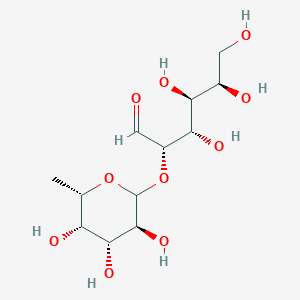![molecular formula C77H125NO8P+ B13797875 [3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A2-PE is synthesized through the condensation of two molecules of all-trans-retinal with one molecule of phosphatidylethanolamine. This reaction typically occurs under physiological conditions within the RPE cells. The process involves the formation of a Schiff base intermediate, which subsequently undergoes a series of condensation reactions to form A2-PE .
Industrial Production Methods
While A2-PE is primarily studied in a biological context, its industrial production is not common. laboratory synthesis can be achieved by mimicking the physiological conditions under which it forms. This involves using all-trans-retinal and phosphatidylethanolamine in a controlled environment to ensure the correct formation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
A2-PE undergoes several types of chemical reactions, including:
Oxidation: A2-PE can be oxidized to form A2E and other related bisretinoid compounds.
Hydrolysis: The phosphate group in A2-PE can be hydrolyzed to form A2E.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
A2-PE is extensively studied in the context of retinal diseases. Its accumulation and subsequent conversion to A2E are linked to the pathogenesis of age-related macular degeneration and other retinal disorders. Research focuses on understanding the biosynthetic pathways of A2-PE and A2E to develop therapeutic strategies to mitigate their harmful effects .
Mécanisme D'action
A2-PE exerts its effects primarily through its conversion to A2E. The mechanism involves the hydrolysis of A2-PE by phospholipases, followed by the oxidation of A2E. A2E accumulates in the RPE cells, where it disrupts cellular function by inducing oxidative stress and impairing lysosomal degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
A2E: The direct product of A2-PE hydrolysis and oxidation.
All-trans-retinal dimer-phosphatidylethanolamine: Another bisretinoid compound formed from all-trans-retinal and phosphatidylethanolamine.
Uniqueness
A2-PE is unique due to its role as a precursor to A2E, a major component of lipofuscin. Its formation and subsequent conversion to A2E are critical in understanding the pathogenesis of retinal disorders, making it a significant compound in ophthalmic research .
Propriétés
Formule moléculaire |
C77H125NO8P+ |
|---|---|
Poids moléculaire |
1223.8 g/mol |
Nom IUPAC |
[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C77H124NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,57,60-61,71H,12-37,40-41,45-46,48-49,55-56,58-59,62-63H2,1-11H3/p+1/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ |
Clé InChI |
ZVFLDVACRJJJLS-IESNROCXSA-O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+]1=C(C=C(C=C1)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


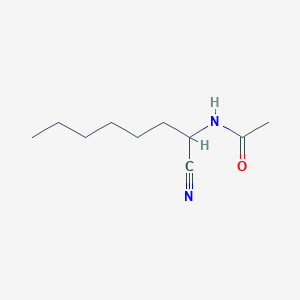
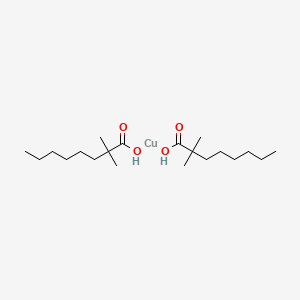


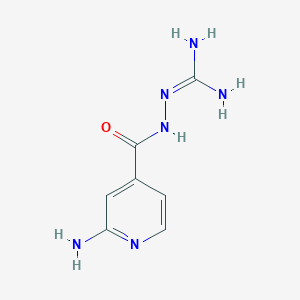
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

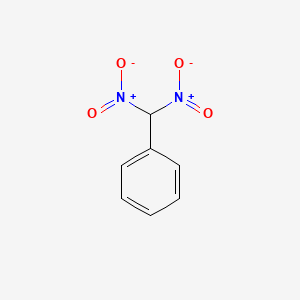
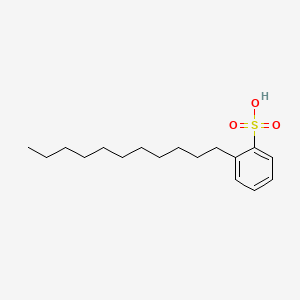
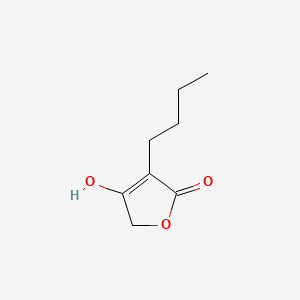
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
